1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonamide group, and thiophene and furan moieties
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrazole derivatives can have diverse ADME properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Pyrazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides and furans.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethylpyrazole: A simpler analog without the sulfonamide, thiophene, and furan groups.
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Furan derivatives: Compounds containing the furan ring, used in various chemical and pharmaceutical applications.
Uniqueness
1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both thiophene and furan rings enhances its electronic properties, making it suitable for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-10-15(11(2)18(3)17-10)23(19,20)16-9-12-6-7-13(21-12)14-5-4-8-22-14/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHJXVFIPJIUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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